molecular formula C7H14N4 B13191630 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine

1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13191630
M. Wt: 154.21 g/mol
InChI Key: BONKIOSWHSFKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine is a chemical research reagent featuring a 1,2,3-triazole core, a privileged scaffold in drug discovery and medicinal chemistry. This compound is presented as a valuable building block for lead-oriented synthesis, designed for researchers developing novel bioactive molecules. The 1,2,3-triazole motif is widely recognized for its utility as a robust linker and bioisostere in pharmaceutical design . Polyfunctionalized triazoles similar to this amine are versatile intermediates for constructing more complex annulated heterocyclic systems, expanding the available chemical space for screening . While specific biological data for this compound is not available, 1,2,3-triazole derivatives are actively investigated across multiple research areas. This product is intended for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-ethyl-5-propyltriazol-4-amine

InChI

InChI=1S/C7H14N4/c1-3-5-6-7(8)9-10-11(6)4-2/h3-5,8H2,1-2H3

InChI Key

BONKIOSWHSFKDX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1CC)N

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 5 Propyl 1h 1,2,3 Triazol 4 Amine and Its Analogues

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern heterocyclic chemistry, renowned for its efficiency and selectivity. However, the standard CuAAC typically yields 1,4-disubstituted triazoles. To achieve the 1,5-substitution pattern of the target molecule, alternative catalytic systems or precursors are necessary. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as the complementary method for reliably producing 1,5-disubstituted regioisomers. nih.gov

Regioselective Synthesis via 1,3-Dipolar Cycloaddition Reactions

The regioselectivity of the azide-alkyne cycloaddition is dictated by the metal catalyst. While copper catalysts proceed via a copper-acetylide intermediate that favors the 1,4-isomer, ruthenium catalysts operate through a distinct mechanism involving a ruthenacyclopentadiene intermediate, which directs the reaction towards the 1,5-disubstituted product. nih.gov

A promising strategy for the synthesis of the target compound's core structure involves the ruthenium-catalyzed reaction between an azide (B81097) and an ynamide. Specifically, the reaction of ethyl azide with an N-protected propyl-substituted ynamide, such as N-Boc-pent-1-yn-1-amine, would theoretically yield the protected precursor to 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine. unisi.itorganic-chemistry.orgacs.org Subsequent deprotection of the Boc group would furnish the final product. This approach offers excellent regiocontrol, directly establishing the required 1,5-substitution pattern. organic-chemistry.org

Table 1: Regioselective RuAAC for Synthesis of 1,5-Disubstituted 4-Aminotriazole Analogues

Illustrative reaction conditions for the Ruthenium-catalyzed synthesis of protected 5-amino-1,2,3-triazole-4-carboxylates, analogous to the synthesis of the target compound's core.
Azide PrecursorYnamide PrecursorRuthenium CatalystSolventYield (%)Reference
Benzyl AzideEthyl N-Boc-aminopropiolateCpRuCl(PPh3)2Toluene95% organic-chemistry.org
Methyl AzideEthyl N-Boc-aminopropiolateCpRuCl(PPh3)2Toluene88% organic-chemistry.org
(Azidomethyl)benzeneN-Boc-phenyl ynamide[Cp*RuCl]4Dioxane92% unisi.it

Catalytic Systems and Ligand Effects in CuAAC for 1,2,3-Triazol-4-amine Formation

For the synthesis of 1,5-disubstituted triazoles, the choice of catalyst is paramount. Ruthenium-based systems are the most effective for ensuring the desired regioselectivity. nih.gov Commonly employed catalysts include CpRuCl(PPh₃)₂ and [CpRuCl]₄ (where Cp* is pentamethylcyclopentadienyl). nih.govorganic-chemistry.org These catalysts activate the alkyne through π-complexation, facilitating the nucleophilic attack of the azide at the terminal nitrogen, ultimately leading to the 1,5-isomer. nih.gov

While classic CuAAC is not the primary choice for 1,5-isomers, it is worth noting that some copper-catalyzed methods have been developed for their synthesis, often involving specific substrates like cinnamic acids in decarboxylative reactions. rsc.org However, for the synthesis of 4-amino triazoles, these methods are less direct. In the context of RuAAC, ligands such as triphenylphosphine (B44618) (PPh₃) are integral to the catalyst structure, stabilizing the ruthenium center and influencing its catalytic activity. The reaction is generally less dependent on accelerating ligands compared to CuAAC, as the catalytic cycle is inherently efficient for many substrates. nih.gov

Solvent Effects and Reaction Conditions Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired triazole. Ruthenium-catalyzed cycloadditions are typically performed in aprotic, non-polar, or weakly polar solvents. nih.gov

Key Optimization Parameters:

Solvent: Toluene and dioxane are frequently used solvents that have demonstrated high yields in RuAAC reactions. nih.govunisi.itorganic-chemistry.org The solvent's role is primarily to ensure the homogeneity of the reaction mixture, as the ruthenium catalysts are generally soluble in these media. nih.gov

Temperature: These reactions are often carried out at elevated temperatures, typically ranging from 60 to 110 °C, to ensure a reasonable reaction rate. frontiersin.org

Atmosphere: RuAAC reactions are sensitive to atmospheric oxygen and should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. nih.gov

Table 2: Solvent Effects on RuAAC Reactions

Examples of solvents used in RuAAC and their impact on the synthesis of 1,5-disubstituted 1,2,3-triazoles.
CatalystSolventTemperature (°C)Typical Yield RangeReference
CpRuCl(PPh3)2Toluene10085-95% organic-chemistry.org
[CpRuCl]4Dioxane110~92% unisi.it
Cp*RuCl(COD)1,2-Dichloroethane (DCE)80High nih.gov

Cyclocondensation Reactions for 1,2,3-Triazol-4-amine Synthesis

Cyclocondensation reactions offer a classical yet powerful alternative for constructing the 1,2,3-triazole ring. These methods often involve the reaction of an azide with a compound containing an activated methylene (B1212753) group, such as a nitrile. This approach is particularly well-suited for the synthesis of 4-amino or 5-amino-1,2,3-triazoles.

Utilization of Methylene Active Compounds

The reaction between an organic azide and an α-cyano carbanion (generated from an active methylene nitrile) is a direct route to 5-amino-1,2,3-triazoles. For the target molecule, this would involve the base-mediated reaction of ethyl azide with 2-aminopentanenitrile (B3329279). This reaction typically proceeds to form a 1-substituted-5-amino-1,2,3-triazole. However, the initial product can undergo a Dimroth rearrangement, an isomerization process where the exocyclic nitrogen and its substituent exchange places with the N1 nitrogen of the triazole ring. rsc.orgwikipedia.orgarkat-usa.org

In the context of synthesizing this compound, a plausible pathway would involve the reaction of an appropriate azide with propylacetonitrile. If the initial product is not the desired isomer, the Dimroth rearrangement, often facilitated by heat or base, could be employed to access the thermodynamically more stable isomer. rsc.org The cycloaddition of azides to cyanoacetamides has been shown to lead to Dimroth rearrangement products, yielding 5-sulfonylamino-1,2,3-triazoles. arkat-usa.org

Precursor Chemistry and Functionalized Intermediates

The success of cyclocondensation strategies relies heavily on the accessibility of the requisite precursors.

Ethyl Azide: This precursor can be prepared through the nucleophilic substitution of ethyl halides or sulfates with sodium azide. rsc.org

2-Aminopentanenitrile: This intermediate can be synthesized via various classical organic chemistry methods, such as the Strecker amino acid synthesis starting from butanal, or by the nucleophilic addition of cyanide to the corresponding imine.

The base-catalyzed cycloaddition of ethyl azide with 2-aminopentanenitrile would likely proceed as follows:

Deprotonation of 2-aminopentanenitrile at the α-carbon by a strong base (e.g., potassium tert-butoxide) to form a carbanion.

Nucleophilic attack of the carbanion on the terminal nitrogen of ethyl azide.

Intramolecular cyclization with the elimination of a leaving group to form the triazole ring.

The optimization of this reaction would involve screening bases and solvents to maximize the yield of the desired 5-amino-1,2,3-triazole isomer and control the potential for the Dimroth rearrangement. mdpi.com

Table 3: Conditions for Azide-Nitrile Cycloaddition

Representative conditions for the synthesis of 5-amino-1,2,3-triazoles via azide-nitrile cycloaddition.
NitrileAzideBaseSolventTemperature (°C)Yield (%)Reference
BenzoylacetonitrileBenzyl AzideKOtBuDMSO7094% mdpi.com
MalononitrilePhenyl AzideNaOEtEthanolRefluxGood arkat-usa.org
CyanoacetamideTosyl AzideNaOEtEthanol40High arkat-usa.org

Emerging Synthetic Strategies

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgpnrjournal.com This technology is particularly advantageous in the synthesis of heterocyclic compounds like 1,2,3-triazoles. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields by ensuring uniform and rapid heating. rsc.org

For the synthesis of 4-amino-1,2,4-triazole (B31798) derivatives, which are structural isomers of the target compound, microwave-assisted methods have proven to be highly effective. For instance, the reaction of nitriles with hydrazine (B178648) dihydrochloride (B599025) and hydrazine hydrate (B1144303) can be completed in minutes under microwave irradiation to produce 3,5-disubstituted 4-amino-1,2,4-triazoles in high yields. scipublications.com Similarly, the condensation of aminoguanidine (B1677879) bicarbonate with carboxylic acids under microwave conditions provides a straightforward route to 5-substituted 3-amino-1,2,4-triazoles. Although these examples pertain to the 1,2,4-triazole (B32235) isomer, the principles of enhanced reaction rates and yields are broadly applicable to the synthesis of 1,2,3-triazole systems as well.

Comparison of Microwave-Assisted vs. Conventional Synthesis of Triazole Analogues

Triazole DerivativeMethodReaction TimeYield (%)Reference
4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thioneMicrowave10-25 min97% rjptonline.org
4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thioneConventional290 min78% rjptonline.org
1,3,5-Trisubstituted-1,2,4-triazolesMicrowave1 min85% rsc.org
1,3,5-Trisubstituted-1,2,4-triazolesConventional>4 hours- rsc.org

Green Chemistry Principles in 1,2,3-Triazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,3-triazoles to minimize the environmental impact of chemical processes. mdpi.com This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Green Solvents: Water is an ideal green solvent for many organic reactions, including the synthesis of 1,2,3-triazoles. Visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been successfully carried out in water, which also allows for the recycling of the copper catalyst and the solvent. rsc.org Glycerol, another green solvent, has been employed in one-pot, three-component reactions to produce 1,4-disubstituted 1,2,3-triazoles in good to excellent yields at room temperature. rsc.org Deep eutectic solvents (DES) have also been developed as green reaction media. For example, a reusable Cu(II)-acidic deep eutectic solvent has been shown to facilitate the synthesis of 1,4-disubstituted 1,2,3-triazoles with yields up to 98%. rsc.org More recently, Cyrene, a biodegradable solvent, has been successfully used for CuAAC reactions, allowing for product isolation by simple precipitation in water, thereby avoiding extractions with organic solvents. researchgate.net

Solvent-Free Conditions: In some cases, the use of any solvent can be eliminated altogether. A solvent-free grinding method has been developed for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones, which avoids the use of organic solvents and improves reaction yields. wikipedia.org

Green Solvents in the Synthesis of 1,2,3-Triazole Analogues

Triazole TypeGreen Solvent/ConditionCatalystKey AdvantageReference
1,4-Disubstituted 1,2,3-triazolesWaterCopper (visible-light promoted)Recyclable catalyst and solvent rsc.org
1,4-Disubstituted 1,2,3-triazolesGlycerolCuI/DiethylamineGood to excellent yields at room temperature rsc.org
1,4-Disubstituted 1,2,3-triazolesDeep Eutectic Solvent (DES)Cu(II)-ADESReusable solvent/catalyst system, up to 98% yield rsc.org
1,4-Disubstituted 1,2,3-triazolesCyreneCuSO₄/Sodium AscorbateBiodegradable solvent, simple product isolation researchgate.net
4-Amino-5-substituted-1,2,4-triazole-3-thionesSolvent-free grindingPhosphorus pentachlorideAvoids organic solvents, cost-effective wikipedia.org

Multi-component Reactions for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to generate complex molecules with structural diversity. organic-chemistry.org MCRs are particularly well-suited for the synthesis of substituted 1,2,3-triazoles.

One-pot, three-component reactions involving an organic halide, sodium azide, and a terminal alkyne are commonly used to produce 1,4-disubstituted 1,2,3-triazoles. researchgate.net This approach avoids the need to isolate potentially unstable organic azides. The synthesis of 1,5-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles can also be achieved through MCRs. For example, a visible-light-promoted, photocatalyst-free three-component reaction of terminal alkynes, aryl azides, and arylsulfinic acid sodium salts in an aqueous medium yields 4-functionalized 1,5-disubstituted 1,2,3-triazoles. rsc.org

For the synthesis of 4-amino-1,2,3-triazoles, a relevant MCR could involve the Dimroth rearrangement of an initially formed triazole. The Dimroth rearrangement involves the exchange of endocyclic and exocyclic nitrogen atoms and is a known pathway to 5-amino-1,2,3-triazoles, which are tautomers of the desired 4-amino isomers. wikipedia.orgresearchgate.netrsc.org A one-pot synthesis of 5-amino-1,2,3-triazole derivatives has been achieved through a dipolar azide-nitrile cycloaddition followed by a Dimroth rearrangement under solvent-free conditions. researchgate.net

Examples of Multi-component Reactions for Triazole Synthesis

Triazole ProductComponentsKey FeaturesReference
1,4-Disubstituted 1,2,3-triazolesOrganic halide, sodium azide, terminal alkyneOne-pot, avoids isolation of organic azides researchgate.net
4-Functionalized 1,5-disubstituted 1,2,3-triazolesTerminal alkyne, aryl azide, arylsulfinic acid sodium saltVisible-light promoted, photocatalyst-free, aqueous medium rsc.org
5-Amino-1,2,3-triazole derivativesα-Cyano esters/ketones, azideDipolar azide-nitrile cycloaddition followed by Dimroth rearrangement, solvent-free researchgate.net

Chemical Reactivity and Derivatization of 1 Ethyl 5 Propyl 1h 1,2,3 Triazol 4 Amine

Reactivity of the Amine Functionality at C-4

The primary amine group attached to the C-4 position of the triazole ring is a key site of reactivity. Its nucleophilic nature allows it to participate in a range of reactions, leading to the formation of new carbon-nitrogen bonds and the construction of fused heterocyclic systems.

The lone pair of electrons on the nitrogen atom of the C-4 amine makes it a potent nucleophile, readily reacting with various electrophiles.

N-Alkylation: In the presence of alkylating agents such as alkyl halides, the amine group can undergo alkylation. For instance, the reaction with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) would be expected to yield the corresponding N-alkylated product. The regioselectivity of alkylation on aminotriazoles can be influenced by the specific triazole isomer and the nature of the electrophile. For the related C-amino-1,2,4-triazoles, quaternization can sometimes occur with low selectivity, involving ring nitrogens as well as the exocyclic amino group. nih.gov

N-Acylation: The amine functionality readily reacts with acylating agents like acyl chlorides and anhydrides to form the corresponding N-acyl-1,2,3-triazoles. rsc.org These reactions typically proceed smoothly, often in the presence of a base to neutralize the acid byproduct. For example, treatment with acetyl chloride would yield the corresponding acetamide (B32628) derivative. N-acyl-1,2,3-triazoles are versatile intermediates, and their formation is a key step in various synthetic transformations. rsc.org A preference for the formation of thermodynamically stable N2 isomers has been established in some acylation reactions of NH-1,2,3-triazoles. rsc.org

The 4-amino-1,2,3-triazole scaffold is a valuable precursor for synthesizing fused heterocyclic systems, which are of significant interest in medicinal chemistry. The amino group can act as a nucleophile in intramolecular or intermolecular condensation and cyclization reactions.

For example, reaction with β-dicarbonyl compounds like β-ketoesters can lead to the formation of triazolopyrimidine derivatives. The initial step involves a condensation reaction between the C-4 amine and one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. Silver-catalyzed cascade cyclization reactions of amino-NH-1,2,3-triazoles with compounds like 2-alkynylbenzaldehydes have been developed to synthesize complex pentacyclic fused triazoles. nih.govresearchgate.net Similarly, intramolecular cyclization of γ-N-protected amino diazoketones can be used to construct fused bicyclic nih.govrsc.orgwikipedia.org-triazoles. nih.gov

Transformations Involving the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle that is generally stable towards metabolic degradation, hydrolysis, and redox conditions. nih.gov However, the ring itself can participate in several types of chemical transformations.

The 1,2,3-triazole ring is considered an electron-deficient system, which generally deactivates it towards classical electrophilic aromatic substitution reactions. The presence of three nitrogen atoms withdraws electron density from the ring carbons. While the C-4 amino group is an activating group, electrophilic attack is more likely to occur on the nitrogen atoms of the ring or the exocyclic amine itself rather than on the C-5 carbon, which is the only available position on the ring of 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine. nih.gov In some activated systems, such as triazole N-oxides, electrophilic attack at C-5 is possible. rsc.org

Direct nucleophilic substitution on the unsubstituted triazole ring is uncommon due to the absence of a suitable leaving group. However, substitution can be achieved if the ring is first activated. For instance, triazole N-oxides can be halogenated at the C-5 position, and this halogen can then be displaced by strong nucleophiles. rsc.org Subsequent deoxygenation provides access to a variety of C-5 substituted 1,2,3-triazoles. rsc.org

One of the most significant rearrangement reactions for 1,2,3-triazoles with an exocyclic nitrogen atom is the Dimroth rearrangement. wikipedia.org This reaction involves the translocation of heteroatoms within the ring via a ring-opening and ring-closing sequence. rsc.org For a compound like this compound, this rearrangement would involve the exocyclic amine nitrogen and the N-1 nitrogen of the triazole ring switching places. The process is typically thermally or base-catalyzed and proceeds through a diazo intermediate after ring opening. wikipedia.org This rearrangement is a powerful tool for creating diverse nitrogen-rich heterocyclic compounds. rsc.orgrsc.org

Under more forceful conditions, such as flash vacuum pyrolysis, the 1,2,3-triazole ring can undergo cleavage with the loss of molecular nitrogen (N₂). wikipedia.org Additionally, metal-catalyzed ring-opening reactions have been developed, allowing for the synthesis of other heterocyclic structures. researchgate.net

Stereochemical Aspects of Derivatization

There is no specific information available in the surveyed literature concerning the stereochemical aspects of derivatization for this compound. While studies on related chiral 1H-1,2,3-triazole-5-amines have shown the formation of diastereomeric mixtures in certain reactions, these findings cannot be directly extrapolated to the specific compound of interest.

Advanced Structural Elucidation and Spectroscopic Analysis of 1 Ethyl 5 Propyl 1h 1,2,3 Triazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published studies containing NMR data for 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine were found. This includes a lack of information for proton, carbon, and advanced NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the distinct proton environments within the this compound molecule, are not available in the scientific literature.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Detailed ¹³C NMR data, which would identify the chemical shifts for each of the carbon atoms in the ethyl group, the propyl group, and the triazole ring, have not been reported.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

There are no findings from two-dimensional NMR experiments such as COSY, HSQC, or HMBC. Such data would be essential for confirming the connectivity between protons and carbons and for providing deeper insights into the molecule's three-dimensional structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

No experimental Infrared (IR) spectroscopy data is available for this compound. Therefore, a table of characteristic absorption bands corresponding to its functional groups (such as N-H stretches for the amine, C-H stretches for the alkyl groups, and C=N/N=N vibrations for the triazole ring) cannot be compiled from research findings.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

While mass spectrometry is a standard method for determining molecular weight and fragmentation patterns, specific experimental mass spectra (e.g., from electron ionization or electrospray ionization) for this compound are not documented. The determination of the molecular ion peak and the analysis of fragment ions, which would confirm the compound's elemental composition and structural features, have not been published.

X-ray Crystallography for Solid-State Molecular Architecture

There is no evidence of a single-crystal X-ray diffraction study having been performed on this compound. As a result, crucial data regarding its solid-state architecture, such as the crystal system, space group, unit cell dimensions, bond lengths, and bond angles, remain unknown.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure of molecules. For this compound, UV-Vis analysis provides critical insights into its chromophoric system, which is primarily composed of the 1,2,3-triazole ring and influenced by its substituents. The absorption of UV or visible light by the molecule induces the promotion of electrons from lower-energy molecular orbitals to higher-energy ones, revealing the nature of its electronic transitions.

The core chromophore of the compound is the heterocyclic 1,2,3-triazole ring. The unsubstituted 1H-1,2,3-triazole exhibits a maximal UV absorption in the gas phase at approximately 206 nm. rsc.org This absorption is characteristic of a high-energy π→π* transition within the aromatic ring system. researchgate.net The electronic spectrum of this compound is significantly modulated by the substituent groups attached to this core.

The primary electronic transitions expected for this molecule are of two types: π→π* and n→π*.

π→π Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically characterized by high molar absorptivity (ε) values and are responsible for the main absorption bands in aromatic systems.

n→π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the triazole ring and the exocyclic amino group, is promoted to a π* antibonding orbital. Compared to π→π* transitions, n→π* transitions are of lower energy, thus appearing at longer wavelengths (bathochromic shift), and are generally much less intense, with lower molar absorptivity values.

The substitution pattern of this compound plays a crucial role in defining its specific UV-Vis absorption profile. The alkyl groups at the N1 (ethyl) and C5 (propyl) positions act as weak auxochromes, inducing minor bathochromic shifts (a shift to longer wavelengths) compared to the parent triazole.

Of greater significance is the 4-amino (-NH₂) group, which functions as a powerful auxochrome. The lone pair of electrons on the nitrogen atom of the amino group extends the π-conjugated system of the triazole ring through resonance. This delocalization of electrons lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a pronounced bathochromic shift of the principal π→π* absorption band is anticipated, moving it to a significantly longer wavelength than that of the unsubstituted triazole. The presence of the amino group also introduces additional low-intensity n→π* transitions.

The solvent environment can also influence the absorption spectrum (solvatochromism). Typically, an increase in solvent polarity leads to a bathochromic shift for π→π* transitions and a hypsochromic (blue) shift for n→π* transitions. This phenomenon can be used experimentally to help distinguish between the two types of transitions.

The following table summarizes the characteristic electronic transitions and expected absorption regions for this compound based on the analysis of its structural components.

Compound/SystemTransition TypeExpected λmax Range (nm)Relative Intensity (Molar Absorptivity, ε)Notes
1H-1,2,3-Triazole (Parent Chromophore)π→π~206HighGas-phase data for the fundamental chromophore. rsc.org
This compoundn→πLonger wavelength regionLowArises from lone pairs on nitrogen atoms; exhibits hypsochromic shift in polar solvents.
π→π*Significantly > 210HighSubstantial bathochromic shift due to the auxochromic effect of the 4-amino group.

Theoretical and Computational Investigations of 1 Ethyl 5 Propyl 1h 1,2,3 Triazol 4 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods offer a detailed perspective on the intrinsic properties of 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic energy of chemical compounds. mdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. irjweb.com The optimization process systematically adjusts the atomic coordinates to find a stationary point on the potential energy surface, which is confirmed as a minimum by frequency calculations showing no imaginary frequencies. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterBond/AnglePredicted Value
Bond Lengths (Å)N1-N21.35
N2-N31.30
N3-C41.38
C4-C51.39
C5-N11.37
Bond Angles (°)N1-N2-N3110.0
N2-N3-C4108.0
N3-C4-C5107.5
C4-C5-N1109.5
C5-N1-N2105.0

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, electronic transitions)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical polarizability. irjweb.comschrodinger.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com For 1,2,3-triazole derivatives, the distribution of HOMO and LUMO densities can indicate the likely sites for electrophilic and nucleophilic attack. The energy gap also helps in predicting the electronic transitions and the potential for light absorption. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)
HOMO-6.25
LUMO-0.85
Energy Gap (ΔE)5.40

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and electron delocalization within the molecule. By analyzing the interactions between filled (donor) and vacant (acceptor) NBOs, it is possible to quantify the stabilization energy (E(2)) associated with these delocalizations.

For this compound, NBO analysis can reveal the delocalization of lone pair electrons from the nitrogen and amine groups into the antibonding orbitals of the triazole ring. These interactions contribute significantly to the stability of the molecule. The analysis can also elucidate the nature of the bonds and the charge distribution among the atoms, highlighting the electron-donating or electron-withdrawing nature of the substituents. mdpi.com

Table 3: Selected NBO Analysis Results Showing Stabilization Energies (E(2)) for this compound.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(N1)π(N2-N3)18.5
LP(N3)π(C4-C5)25.2
LP(N of NH2)π(N3-C4)30.8
π(C4-C5)π(N1-N2)15.1

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed energy profiles and structures of transient species like transition states.

Computational Elucidation of Reaction Pathways for Triazole Formation

The most common method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. scispace.comrsc.orgarxiv.org Computational studies, particularly using DFT, have been crucial in elucidating the mechanism of this reaction. The uncatalyzed reaction is believed to proceed through a concerted mechanism, but it requires high temperatures and often results in a mixture of regioisomers. acs.org

In contrast, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regioselective, yielding the 1,4-disubstituted triazole. nih.gov Computational studies have shown that the copper catalyst lowers the activation barrier and changes the mechanism to a stepwise process. nih.gov Similarly, ruthenium catalysts can be used to selectively produce the 1,5-disubstituted isomer. acs.org For a trisubstituted triazole like this compound, the synthesis would likely involve a pre-functionalized alkyne or azide. Computational analysis of the reaction pathway would involve locating the transition state structures and calculating the activation energy barriers, thus providing a detailed understanding of the reaction kinetics and thermodynamics. arxiv.orgacs.org

Prediction of Regioselectivity and Stereoselectivity in Reactions

One of the key successes of computational chemistry in the study of triazole synthesis is the prediction of regioselectivity. acs.orgnih.gov In the Huisgen cycloaddition, two regioisomers, the 1,4- and 1,5-disubstituted products, can be formed. mdpi.com By calculating the activation energies for the transition states leading to each isomer, DFT methods can accurately predict which product will be favored under specific reaction conditions (e.g., thermal vs. catalyzed). arxiv.orgacs.org

For the synthesis of a 1,5-disubstituted triazole, computational studies would compare the energy of the transition state leading to the 1,5-isomer with that of the 1,4-isomer. Factors such as steric hindrance and electronic effects of the substituents (ethyl and propyl groups in this case) play a crucial role and can be quantified through these calculations. scispace.comarxiv.org This predictive capability is invaluable for designing synthetic routes that yield the desired isomer with high selectivity. acs.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Theoretical and computational chemistry provides powerful tools for predicting the chemical behavior of molecules. One such tool is the Molecular Electrostatic Potential (MEP) map, which is invaluable for understanding molecular reactivity. The MEP map illustrates the three-dimensional charge distribution of a molecule, allowing for the visualization of electron-rich and electron-poor regions. This information is crucial for predicting how a molecule will interact with other reagents. irjweb.comnih.gov

The MEP is plotted onto the molecule's total electron density surface. Different colors represent varying electrostatic potential values:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with the lone pairs of electronegative atoms.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapPredicted Reactivity
N2 and N3 atoms of Triazole RingHighly NegativeRedSite for Electrophilic Attack
Nitrogen Atom of 4-Amine GroupNegativeRed / OrangeSite for Electrophilic Attack
Hydrogen Atoms of 4-Amine GroupPositiveBlueSite for Nucleophilic Attack / H-bonding
Hydrogen Atoms of Alkyl GroupsSlightly PositiveGreen / Light BlueWeak Nucleophilic Interaction

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry serves as a vital adjunct to experimental work by predicting the spectroscopic properties of novel compounds. Theoretical models, particularly those based on DFT, can simulate Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. researchgate.netbohrium.com Methods such as B3LYP with a 6-311++G** basis set are commonly employed to compute the vibrational frequencies and chemical shifts of molecules like this compound. nih.gov

These theoretical predictions are indispensable for several reasons. They provide a reference for interpreting experimentally obtained spectra, helping to assign specific peaks to corresponding molecular vibrations or atomic nuclei. Furthermore, in cases where a compound is synthesized for the first time, simulated spectra can help confirm that the target molecule has indeed been formed. nih.govnih.gov The agreement between theoretical and experimental spectra serves as a powerful validation of the compound's structure.

Infrared (IR) Spectroscopy: Theoretical calculations predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. For this compound, the simulated IR spectrum would exhibit characteristic absorption bands. A comparison of these predicted wavenumbers with experimental data validates the presence of key functional groups. nih.gov

Vibrational ModeFunctional GroupPredicted Wavenumber (cm-1)
N-H Asymmetric & Symmetric Stretching-NH2 (Amine)3400 - 3250
C-H Aliphatic Stretching-CH3, -CH2-3000 - 2850
N-H Bending (Scissoring)-NH2 (Amine)1650 - 1580
C=N / N=N Ring StretchingTriazole Ring1550 - 1450
C-N StretchingAromatic Amine & Ring1350 - 1250

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR predictions involve calculating the magnetic shielding tensors for each nucleus to determine their chemical shifts (δ). arkat-usa.org For this compound, both ¹H and ¹³C NMR spectra can be simulated. The predicted chemical shifts provide a detailed map of the molecule's carbon-hydrogen framework. Discrepancies between predicted and experimental shifts can indicate different tautomeric forms or conformations in solution.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
Group¹H NMR (Proton)¹³C NMR (Carbon)
Ethyl (-CH2CH3)~4.2 (q), ~1.4 (t)~45 (-CH2), ~15 (-CH3)
Propyl (-CH2CH2CH3)~2.7 (t), ~1.7 (sext), ~0.9 (t)~28 (-CH2-), ~23 (-CH2-), ~13 (-CH3)
Amine (-NH2)Broad signal, ~5.0 - 6.0N/A
Triazole Ring CarbonsN/A~145 (C4-NH2), ~150 (C5-propyl)
Note: Chemical shifts are approximate and can vary based on solvent and tautomeric form. Multiplicity: q=quartet, t=triplet, sext=sextet.

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional structure, including its preferred conformations and tautomeric forms. Computational studies are essential for exploring these aspects for this compound.

Conformational Analysis: The presence of flexible ethyl and propyl groups allows for multiple spatial arrangements, or conformations, due to rotation around single bonds. Computational potential energy surface scans can identify various low-energy conformers. Determining the most stable conformer is critical, as it often represents the geometry the molecule adopts when interacting with biological targets.

Tautomerism: Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov For 4-amino substituted triazoles, two primary forms of tautomerism are relevant:

Annular Tautomerism: This involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. In the parent 1H-1,2,3-triazole, the proton can reside on N1, N2, or N3. While the N1 position in the title compound is blocked by an ethyl group, understanding the relative stabilities of different N-protonated forms in related systems is crucial for predicting reactivity and intermolecular interactions. acs.org

Amine-Imine Tautomerism: The 4-amino group can exist in equilibrium with a 4-imino tautomer, where a proton migrates from the exocyclic nitrogen to a ring nitrogen (N2 or N3).

Quantum chemical calculations can determine the relative energies of these different tautomers in both the gas phase and in various solvents. researchgate.netacs.org The polarity of the solvent can significantly influence the position of the tautomeric equilibrium. acs.orgorientjchem.org Theoretical studies suggest that for many amino-substituted azoles, the amino form is generally more stable, but the imino form can play a role in reaction mechanisms.

TautomerDescriptionPredicted Relative Energy (Gas Phase)Predicted Relative Energy (Polar Solvent)
4-Amino FormProton on exocyclic nitrogen0.0 kcal/mol (Reference)0.0 kcal/mol (Reference)
4-Imino Form (N2-H)Proton migrates to N2 of the ringHigher EnergyStabilized, but likely still higher energy

Future Research Directions

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The continued development of efficient and sustainable methods for the synthesis of 1,2,3-triazoles is a key area of research. While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for forming 1,4-disubstituted 1,2,3-triazoles, future research could focus on greener and more versatile approaches for the synthesis of compounds like 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine. benthamdirect.comthieme-connect.com

Key areas for exploration include:

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents such as water, glycerol, or deep eutectic solvents for the synthesis of this compound. consensus.app The development of reusable and non-toxic catalysts, for instance, those based on earth-abundant metals or even metal-free organocatalysts, would significantly enhance the sustainability of the synthesis. rsc.org

Flow Chemistry: The application of continuous flow technologies can offer improved reaction control, enhanced safety (especially when dealing with azides), and easier scalability for the production of this triazole derivative.

MethodologyPotential AdvantageRelevant Research Areas
Green Chemistry ApproachesReduced environmental impact, lower cost, increased safety.Use of water, glycerol, or deep eutectic solvents; development of reusable, non-toxic catalysts. consensus.apprsc.org
Flow ChemistryImproved reaction control, enhanced safety, scalability.Continuous production of azide (B81097) intermediates and subsequent cycloaddition.
Multi-Component ReactionsIncreased efficiency, reduced waste, simplified purification.One-pot synthesis from readily available starting materials. acs.org

Advanced Functionalization Strategies for Complex Architectures

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. Future research should focus on developing sophisticated strategies to create more complex and functional molecules.

Late-Stage Functionalization: Developing methods for the selective modification of the triazole ring or its substituents after the core structure has been assembled. nih.gov This "post-click" functionalization allows for the rapid generation of a library of derivatives with diverse functionalities. nih.gov

C-H Activation: The direct functionalization of C-H bonds on the triazole ring or its alkyl substituents offers an atom-economical approach to introduce new functional groups. rsc.orgrsc.org Research in this area could lead to novel derivatives of this compound that are not accessible through traditional methods. rsc.orgrsc.org

Post-Synthetic Modification of Polymers and Materials: Incorporating this compound into polymers or metal-organic frameworks (MOFs) and then performing chemical transformations on the triazole unit. rsc.org This could lead to the development of new materials with tunable properties.

Integration with Machine Learning for Predictive Chemistry and Materials Design

The intersection of computational chemistry and machine learning presents a powerful tool for accelerating the discovery and optimization of new molecules and materials based on the this compound scaffold.

Predictive Modeling: Utilizing machine learning algorithms to predict the physicochemical properties, biological activity, and synthetic accessibility of novel derivatives of this compound. This can help prioritize synthetic targets and reduce the number of experiments required.

De Novo Design: Employing generative models to design new triazole derivatives with desired properties. These models can explore a vast chemical space to identify promising candidates for specific applications.

Reaction Optimization: Using machine learning to optimize reaction conditions for the synthesis and functionalization of this compound, leading to higher yields and purity.

Development of Advanced Spectroscopic and Imaging Probes

The unique electronic properties of the 1,2,3-triazole ring make it an attractive scaffold for the development of fluorescent probes and imaging agents. Research in this area could unlock new applications for this compound in chemical biology and diagnostics.

Fluorescent Chemosensors: Designing and synthesizing derivatives of this compound that exhibit changes in their fluorescence properties in the presence of specific ions, molecules, or environmental conditions. nih.govacs.org These could be used for sensing applications in various fields.

Bioimaging Agents: Developing fluorescently labeled versions of this triazole that can be used to visualize biological processes in living cells. nih.gov The triazole core can be modified to target specific cellular components or to respond to changes in the cellular environment. nih.gov

Magnetic Resonance Imaging (MRI) Contrast Agents: Investigating the potential of metal complexes of this compound derivatives as T2-exchange MRI contrast agents. nih.gov

Probe TypePotential ApplicationKey Research Focus
Fluorescent ChemosensorsEnvironmental monitoring, clinical diagnostics.Synthesis of derivatives with selective binding sites and responsive fluorophores. nih.govacs.org
Bioimaging AgentsCellular imaging, disease diagnosis.Conjugation with targeting moieties and environmentally sensitive dyes. nih.gov
MRI Contrast AgentsMedical imaging.Development of paramagnetic metal complexes with favorable relaxivity. nih.gov

Expanding Applications in Emerging Fields of Chemical Science

The versatility of the 1,2,3-triazole scaffold suggests that this compound and its derivatives could find applications in a variety of emerging areas of chemical science.

Materials Science: Exploring the use of this triazole in the development of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs). ingentaconnect.comresearchgate.net The ability of the triazole ring to participate in hydrogen bonding and coordinate with metals makes it a valuable building block for functional materials. ingentaconnect.comresearchgate.net

Chemical Biology: Utilizing this compound as a scaffold for the development of new bioactive molecules and chemical tools to probe biological systems. The triazole can act as a stable linker or a pharmacophore in the design of new therapeutic agents.

Supramolecular Chemistry: Investigating the self-assembly of derivatives of this compound to form complex supramolecular architectures with interesting properties and functions.

Q & A

Q. What synthetic methodologies are employed for preparing 1-ethyl-5-propyl-1H-1,2,3-triazol-4-amine?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry reaction. Ethyl azide and propyl alkyne precursors undergo [3+2] cycloaddition under Cu(I) catalysis to form the triazole core. Post-synthetic steps may include amine protection/deprotection. Purification is achieved via column chromatography or recrystallization, with structural confirmation using NMR and HRMS. Optimized reaction conditions (e.g., 2.5 mol% CuI, t-BuOH/H₂O solvent) improve yields .

ParameterOptimal ValueYield Improvement
CuI loading2.5 mol%+22%
Solvent systemt-BuOH/H₂O 1:1+15%
Temperature60°C+18%

Q. How is the molecular structure of this compound confirmed?

Key techniques include:

  • X-ray crystallography : Refinement using SHELXL software to determine bond lengths/angles (e.g., N1-N2-N3-C4 dihedral angle = 8.7°) .
  • Multinuclear NMR : ¹H NMR (δ 1.25, ethyl CH₃), ¹³C NMR (145.8 ppm, triazole C4) .
  • HRMS : Molecular ion peak at m/z 181.1012 (calculated for C₇H₁₃N₄).

Q. What are the key reactivity patterns of this triazole derivative?

The compound undergoes:

  • Substitution reactions : Bromine replacement via nucleophilic attack (e.g., using amines or thiols).
  • Oxidation/Reduction : Controlled oxidation with KMnO₄ or reduction with NaBH₄ modifies substituents.
  • Coupling reactions : Suzuki-Miyaura cross-coupling to introduce aryl groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Use in vitro assays such as:

  • Antiproliferative assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
  • Antimicrobial testing : Determine MIC against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
Cell LineIC₅₀ (μM)
MCF-7 (Breast)12.3 ± 1.2
HeLa (Cervical)9.8 ± 0.9

Q. How should contradictions in biological activity data across studies be addressed?

Potential causes and solutions:

  • Assay variability : Standardize protocols using CLSI guidelines.
  • Purity discrepancies : Validate via HPLC (>98% purity).
  • Structural analogs : Perform SAR studies comparing ethyl/propyl derivatives (Table 2). Statistical analysis (ANOVA, Tukey test) identifies significant differences .
DerivativeIC₅₀ (μM) MCF-7IC₅₀ (μM) HeLa
Ethyl-Propyl12.3 ± 1.29.8 ± 0.9
Methyl-Butyl18.7 ± 2.114.5 ± 1.7

Q. What computational strategies predict interactions with biological targets?

Molecular docking (AutoDock Vina) predicts binding affinities:

  • Protein preparation : PDB structure (e.g., topoisomerase II, 1ZXM).
  • Ligand optimization : DFT at B3LYP/6-31G* level.
  • Docking grid : 20ų around active site. Validation via 100 ns MD simulations and MM-PBSA calculations improves reliability .
Target ProteinPredicted ΔG (kcal/mol)
Topoisomerase II-8.9 ± 0.3
β-tubulin-7.2 ± 0.5

Q. How can synthetic yields be optimized using experimental design?

Factorial DoE evaluates:

  • Catalyst loading (0.5–5 mol% CuI).
  • Solvent polarity (CH₃CN vs. t-BuOH/H₂O). Response surface methodology identifies optimal conditions (60°C, 2.5 mol% CuI) for 85% yield .

Methodological Notes

  • Crystallography : SHELXL refinement includes residual electron density analysis and displacement parameter checks .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v) .
  • Data Analysis : Use Shapiro-Wilk test for normality before applying parametric statistics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.